molecular formula C20H26N2 B13437632 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine CAS No. 144480-31-9

3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine

Cat. No.: B13437632
CAS No.: 144480-31-9
M. Wt: 294.4 g/mol
InChI Key: JQELYMOBBRDROY-UHFFFAOYSA-N
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Description

3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidines. It is structurally related to fentanyl and is often referred to as a fentanyl analogue. This compound is known for its potent opioid effects and is used in various scientific research applications, particularly in the study of opioid receptors and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine typically involves the modification of the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is widely used in scientific research due to its potent opioid properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine involves its binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP. This cascade of events ultimately leads to analgesia, sedation, and euphoria .

Comparison with Similar Compounds

3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is similar to other fentanyl analogues such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and development in the field of opioid analgesics .

Properties

CAS No.

144480-31-9

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C20H26N2/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19/h2-11,17,20-21H,12-16H2,1H3

InChI Key

JQELYMOBBRDROY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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